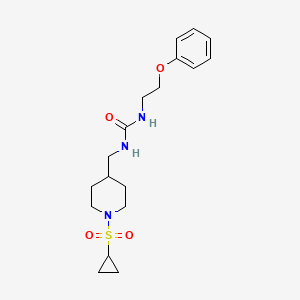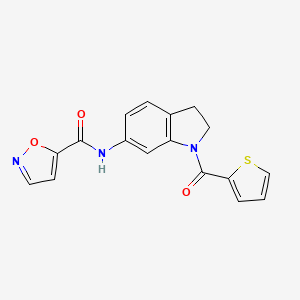
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H24ClN5O4 and its molecular weight is 421.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of this compound involves multiple steps. The initial stage usually includes the reaction of a chlorinated purine derivative with a butylamine to form an intermediate. This is followed by the introduction of a chlorophenoxy group via a nucleophilic substitution reaction. The final steps involve the addition of a hydroxypropyl group under basic conditions, ensuring the stereochemistry is appropriately controlled.
Industrial Production Methods: : In an industrial setting, the synthesis of "8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" is scaled up by optimizing reaction conditions such as temperature, pressure, and solvent systems. Continuous flow reactors are often used to increase yield and purity while minimizing the reaction time.
Análisis De Reacciones Químicas
Types of Reactions: : This compound undergoes several chemical reactions, including oxidation, reduction, and substitution. Due to its functional groups, it can also participate in esterification and etherification reactions.
Common Reagents and Conditions: : The oxidation reactions typically involve agents like potassium permanganate or chromium trioxide. Reduction can be achieved using hydrogen gas in the presence of palladium catalysts. Nucleophilic substitution often employs alkyl halides and bases such as potassium carbonate.
Major Products Formed: : The products of these reactions vary based on the conditions. Oxidation typically yields ketones or carboxylic acids, while reduction can produce secondary amines. Substitution reactions predominantly result in ether or ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, this compound is often used as a building block for more complex molecules. It's also employed in studies involving reaction mechanisms and kinetics due to its reactive nature.
Biology: : The compound is explored for its potential as a biological probe. Its ability to interact with various biomolecules makes it useful in studying cellular processes and enzyme functions.
Medicine: : Researchers are investigating its potential therapeutic applications, particularly in targeting specific receptors or enzymes. It shows promise in treating conditions related to its mechanism of action.
Industry: : In the industrial sector, it's used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it a valuable component in formulating new materials.
Mechanism of Action: The compound exerts its effects through various molecular targets, primarily by interacting with specific enzymes or receptors. It binds to active sites, either inhibiting or enhancing the activity of these targets. The pathways involved are complex and often require detailed studies to elucidate fully. Its mechanism often involves the modulation of signal transduction pathways, affecting cellular responses and metabolic processes.
Comparison with Similar Compounds: Compared to other compounds with similar structures, "8-(butylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione" stands out due to its unique combination of functional groups. Similar compounds might include:
"8-(butylamino)-7-(3-phenoxy-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione"
"8-(ethylamino)-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione"
These variants differ in their substituents, which can significantly influence their chemical behavior and biological activity. The specific structure of the compound provides it with unique properties that make it valuable for diverse applications.
Exploring this compound reveals fascinating insights into the interplay between its structure and function. From its synthesis to its myriad applications, "this compound" is truly a remarkable molecule.
Propiedades
IUPAC Name |
8-(butylamino)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O4/c1-3-4-9-21-18-22-16-15(17(27)23-19(28)24(16)2)25(18)10-13(26)11-29-14-7-5-12(20)6-8-14/h5-8,13,26H,3-4,9-11H2,1-2H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBXDDFOTUJLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)

![N'-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2580146.png)
![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)
![Methyl 2-[benzyl(methyl)amino]-3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2580150.png)
![3-[4-(Oxolane-3-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2580151.png)





![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2580159.png)
![3-[3-(4-chlorophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2580161.png)

